9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Description

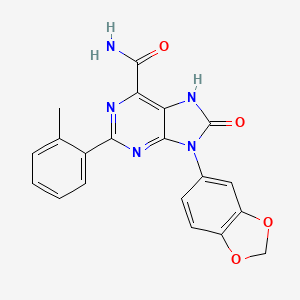

The compound 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a purine derivative with a unique substitution pattern:

- Position 2: A 2-methylphenyl group, introducing steric bulk and lipophilicity.

- Position 8: An oxo group, contributing to hydrogen-bonding capabilities.

- Position 6: A carboxamide moiety, enhancing solubility and enabling intermolecular interactions (e.g., hydrogen bonding) .

Characterization likely involves NMR, IR (e.g., carbonyl stretches at ~1650–1700 cm⁻¹), and mass spectrometry .

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O4/c1-10-4-2-3-5-12(10)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)11-6-7-13-14(8-11)29-9-28-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEDUHKAAJIQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multiple steps, including the formation of the benzodioxole and purine rings, followed by their coupling. One common approach is the Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

Reduction: Reduction reactions can target the purine ring, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced purine derivatives.

Scientific Research Applications

9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the purine structure can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA replication or repair.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

Table 1: Key Structural Differences Among Purine and Related Derivatives

Key Observations :

- The 2-methylphenyl group in the target compound enhances lipophilicity compared to the 2-hydroxy-3-methoxyphenyl group in , which may improve membrane permeability but reduce solubility .

- The 1,3-benzodioxole group at position 9 is shared with but differs from LAM-003, which incorporates a brominated benzodioxole attached via a sulfur atom. Bromination likely increases molecular weight and alters electronic properties .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

9-(1,3-benzodioxol-5-yl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a benzodioxole moiety with a purine structure, suggesting a diverse range of interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H15N5O4 |

| Molecular Weight | 375.36 g/mol |

| CAS Number | 898443-33-9 |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. Its interactions with enzymes and receptors suggest potential therapeutic applications.

The proposed mechanism of action involves:

- Enzyme Inhibition : The purine structure may mimic natural nucleotides, potentially inhibiting enzymes involved in DNA replication or repair processes.

- Protein Interaction : The benzodioxole moiety may interact with aromatic amino acids in proteins, influencing their function and stability.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : Research has shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

- Animal Models : In vivo studies using mouse models bearing tumors have indicated that this compound can prolong survival rates significantly compared to control groups. Mice treated with the compound showed a reduction in tumor size and improved overall health metrics .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Cytokine Inhibition : It was found to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role in modulating immune responses .

Case Studies

A notable case study involved the administration of this compound in a clinical setting for patients with chronic inflammatory diseases. The results indicated a marked improvement in symptoms and a reduction in inflammatory markers over a six-week treatment period .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.